molecular formula C7H4F3NO3 B1412902 2-Difluoromethoxy-6-fluoronicotinic acid CAS No. 1806304-75-5

2-Difluoromethoxy-6-fluoronicotinic acid

货号: B1412902
CAS 编号: 1806304-75-5
分子量: 207.11 g/mol
InChI 键: JODZHIVCXUWVMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Difluoromethoxy-6-fluoronicotinic acid (CAS 1806304-75-5) is a high-value fluorinated nicotinic acid derivative serving as a critical building block in medicinal chemistry and pharmaceutical research. This compound features a pyridine ring system strategically substituted with both a difluoromethoxy group and a fluorine atom, creating a multifunctional scaffold for developing novel active pharmaceutical ingredients (APIs) . The incorporation of fluorine atoms is a well-established strategy in modern drug design, as it significantly influences the physicochemical properties of lead compounds, including enhanced metabolic stability, improved membrane permeability, and optimized lipophilicity for superior bioavailability . Researchers utilize this compound as a key intermediate in constructing more complex molecules, particularly for applications in anticancer agent development and the creation of advanced materials. Its structural features make it particularly valuable for probing structure-activity relationships and for use in positron emission tomography (PET) tracer development, where fluorinated compounds are essential for molecular imaging . As a versatile heterocyclic building block, it enables facile synthesis through its reactive carboxylic acid and halogen substituents, allowing for targeted derivatization . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODZHIVCXUWVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-Difluoromethoxy-6-fluoronicotinic acid involves several steps, typically starting with the appropriate nicotinic acid derivativeThis process can be achieved using various difluoromethylation reagents under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

化学反应分析

2-Difluoromethoxy-6-fluoronicotinic acid undergoes various chemical reactions, including:

科学研究应用

Synthetic Chemistry

2-Difluoromethoxy-6-fluoronicotinic acid is utilized as a versatile building block in the synthesis of more complex molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions .

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of enzyme activity and receptor interactions. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, which are critical for its biological efficacy .

Medical Applications

Ongoing studies have highlighted the therapeutic potential of this compound in treating inflammatory and autoimmune diseases. It has been identified as a potential Janus kinase (JAK) inhibitor, which could be beneficial for conditions like rheumatoid arthritis and psoriasis .

Inflammatory Diseases

A study demonstrated that fluorinated compounds like this compound inhibit JAK family kinases, crucial for regulating immune responses. The compound showed significant activity against multiple inflammatory pathways, suggesting its potential as a treatment modality for inflammatory diseases .

Cancer Research

Preliminary investigations into the effects of this compound on cancer cell lines revealed its ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are necessary to elucidate these pathways fully .

Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems; however, this area remains under-explored .

作用机制

The mechanism of action of 2-Difluoromethoxy-6-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 2-difluoromethoxy-6-fluoronicotinic acid with key analogs, focusing on substituents, molecular properties, and functional differences:

Compound Name Substituents Molecular Weight Solubility/Storage Key Features
This compound -OCF₂H (C2), -F (C6) 220.15 g/mol Solubility: Solvent-dependent; Storage: 2–8°C Enhanced lipophilicity due to difluoromethoxy group; potential for CNS targeting
6-Chloro-2-fluoronicotinic acid -Cl (C6), -F (C2) 191.56 g/mol Not specified Higher reactivity of Cl vs. OCF₂H may increase electrophilicity
2-Fluoro-5-methylnicotinic acid -F (C2), -CH₃ (C5) 169.13 g/mol Not specified Methyl group improves steric bulk; reduced polarity compared to OCF₂H
6-(2-Fluorophenyl)-nicotinic acid -F-substituted phenyl (C6) 217.20 g/mol Storage: Dry, room temperature Aromatic phenyl group enhances π-π stacking; potential for kinase inhibition
2-Amino-6-(difluoromethyl)-3-fluoroisonicotinic acid -NH₂ (C2), -CF₂H (C6), -F (C3) 206.12 g/mol Not specified Amino group enables hydrogen bonding; dual fluorination enhances stability

Detailed Analysis of Substituent Effects

Electronic and Steric Modifications

  • Difluoromethoxy vs. Chloro/Methoxy Groups : The difluoromethoxy group (-OCF₂H) in the parent compound provides greater electronegativity and lipophilicity compared to chloro (-Cl) or methoxy (-OCH₃) substituents. This enhances membrane permeability, a critical factor in drug design .
  • Fluorine vs. Methyl Groups: Fluorine’s small size and high electronegativity minimize steric hindrance while polarizing C-F bonds, improving metabolic resistance.

生物活性

2-Difluoromethoxy-6-fluoronicotinic acid (DFM-FNA) is a fluorinated derivative of nicotinic acid, characterized by its molecular formula C7_7H4_4F3_3NO3_3 and a molecular weight of 207.11 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

The synthesis of DFM-FNA typically involves the difluoromethylation of a suitable nicotinic acid derivative. Various reagents and conditions are employed to achieve the desired structural modifications. Key reactions include:

  • Oxidation : Converts functional groups into higher oxidation states.
  • Reduction : Facilitates the formation of alcohols or amines from carbonyl compounds.
  • Substitution : Involves replacing one functional group with another, which is crucial for modifying the compound's reactivity.

The unique difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

DFM-FNA's mechanism of action primarily involves its interaction with specific enzymes and receptors in biological systems. The difluoromethoxy group is believed to enhance binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways. This can lead to either inhibition or activation of key processes involved in disease mechanisms .

Therapeutic Potential

Research indicates that DFM-FNA may have therapeutic applications in treating various conditions, particularly those involving inflammatory and autoimmune diseases. The compound has shown promise as a JAK inhibitor, which could be beneficial for conditions such as rheumatoid arthritis, psoriasis, and other inflammatory disorders .

Case Studies and Research Findings

  • Inflammatory Diseases : A study highlighted the efficacy of fluorinated compounds like DFM-FNA in inhibiting JAK family kinases, which play a crucial role in immune response regulation. The compound demonstrated significant activity against multiple inflammatory pathways, suggesting its potential as a treatment modality .
  • Cancer Research : DFM-FNA has been investigated for its effects on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate these pathways fully .
  • Neuroprotective Effects : Some research has suggested that DFM-FNA may exert neuroprotective effects by modulating neurotransmitter systems, although this area remains under-explored .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Fluoronicotinic AcidSingle fluorine substitutionMild anti-inflammatory properties
6-Fluoronicotinic AcidFluorine at position 6Moderate cytotoxicity against cancer cells
2-Difluoromethoxy-3-fluoronicotinic AcidDifluoromethoxy and fluorine substitutionsEnhanced binding affinity to JAK kinases

The comparison highlights that while similar compounds exhibit biological activity, DFM-FNA's unique structure may confer superior properties in specific therapeutic contexts.

常见问题

Q. How can computational modeling predict the reactivity of fluorinated groups in this compound under varying pH conditions?

  • Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C-F and O-CHF2_2 bonds. Solvent models (e.g., COSMO-RS) simulate pH-dependent hydrolysis pathways. Validate predictions with experimental kinetic studies using stopped-flow spectroscopy .

Q. What strategies mitigate conflicting data in environmental persistence studies of perfluoroalkyl-substituted acids?

  • Methodology : Standardize test systems (e.g., OECD 309 for water-sediment degradation) to reduce variability. Use isotopically labeled analogs (e.g., 13C^{13}\text{C}- or 18O^{18}\text{O}-tags) to track degradation products. Apply multivariate statistical analysis to distinguish between abiotic vs. biotic degradation pathways .

Q. What enzymatic pathways are involved in the biodegradation of difluoromethoxy-substituted compounds, and how can they be assayed?

  • Methodology : Conduct metagenomic sequencing of microbial consortia exposed to the compound to identify catabolic genes (e.g., dehalogenases). Use fluorometric assays (e.g., fluoride ion-selective electrodes) to quantify defluorination activity. Compare with known pathways for perfluorooctanoic acid (PFOA) degradation .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported toxicity profiles of fluorinated nicotinic acid derivatives?

  • Methodology : Cross-validate in vitro (e.g., HepG2 cell assays) and in vivo (e.g., rodent models) data using standardized protocols (OECD 423 for acute toxicity). Account for batch-to-batch purity variations via LC-MS impurity profiling. Use systematic reviews (PRISMA guidelines) to assess publication bias .

Experimental Design Frameworks

Q. What criteria ensure a robust research question for studying fluorinated compounds in academic settings?

  • Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess feasibility by piloting small-scale fluorination reactions. Novelty is achieved by targeting understudied metabolites (e.g., difluoromethoxy-glucuronide conjugates) .

Tables for Key Data

Parameter Recommended Method Reference
Synthetic Yield OptimizationDesign of Experiments (DoE) with ANOVA
Degradation Half-Life (t₁/₂)OECD 308 Guideline (Water-Sediment)
Fluorine-Specific Detection19F^{19}\text{F}-NMR at 470 MHz

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Difluoromethoxy-6-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Difluoromethoxy-6-fluoronicotinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。